

Yttrium Oxide (Y₂O₃): A Comprehensive Technical Guide to Crystal Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Yttrium oxide		
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Introduction: **Yttrium oxide** (Y₂O₃), also known as yttria, is a rare-earth metal oxide that serves as a cornerstone material in numerous advanced technological fields.[1] Its unique combination of high thermal stability, robust mechanical properties, and versatile optical and electrical characteristics makes it indispensable in applications ranging from high-temperature ceramics and laser host materials to catalysis and biomedical devices.[1][2][3] For researchers, scientists, and drug development professionals, a deep understanding of yttria's fundamental properties is critical for leveraging its potential in areas like biocompatible coatings, drug delivery systems, and bioimaging.[2][4][5]

This in-depth technical guide provides a comprehensive overview of the core structural and physical properties of **yttrium oxide**, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations to facilitate advanced research and development.

Crystal Structure of Yttrium Oxide

Under ambient conditions, **yttrium oxide** predominantly crystallizes in a cubic C-type rare-earth sesquioxide structure, commonly known as bixbyite.[6][7] This is its most stable and widely characterized phase. The cubic phase belongs to the Ia-3 (No. 206) space group and features a complex unit cell containing 16 formula units of Y₂O₃, which corresponds to 32 yttrium cations and 48 oxygen anions.[7][8] The yttrium ions are situated in two distinct crystallographic sites: 8b and 24d, which dictates the material's coordination environments and influences its overall properties.[7][9] While the cubic form is most common, other polymorphic



forms, such as monoclinic and trigonal, can exist under specific conditions like high pressure. [7]

Table 1: Crystallographic Data for Yttrium Oxide

Phases[7]

Crystal System	Space Group	Pearson Symbol	Lattice Parameters (Å)
Cubic (Bixbyite)	la-3 (206)	c180	a = 10.604
Monoclinic	C2/m (12)	mS30	a = 13.99, b = 3.49, c = 8.61, β = 100.2°
Trigonal	P-3m1 (164)	hP5	a = 3.688, c = 5.919

Core Properties of Yttrium Oxide

The multifaceted applications of yttria stem from its excellent combination of physical, mechanical, thermal, optical, and electrical properties.

Physical and Mechanical Properties

Yttrium oxide is an air-stable, white solid substance.[10] It is a hard, refractory material with high mechanical strength, making it suitable for demanding applications.[1][11]

Table 2: Physical and Mechanical Properties of Yttrium Oxide



Property	Value	Unit	Citations
Appearance	White, odorless solid	-	[1][12]
Molar Mass	225.81	g/mol	[1][13]
Density	5.01 - 5.03	g/cm ³	[1][11][14][15]
Compressive Strength	390	МРа	[11]
Flexural Strength	100 - 430	МРа	[16]
Vickers Hardness	6.5 - 9.2	GPa	[1]
Mohs Hardness	5 - 6	-	[1]

Thermal Properties

Yttria is distinguished by its very high melting point and good thermal stability.[4][17] Its thermal conductivity can be tailored based on its form (bulk ceramic vs. thin film) and purity.

Table 3: Thermal Properties of Yttrium Oxide

Property	Value	Unit	Citations
Melting Point	2410 - 2439	°C	[1][14][15]
Boiling Point	4300	°C	[1]
Thermal Conductivity	13.6 - 33	W/(m·K)	[1][10][18]
Coefficient of Thermal Expansion	6.1 - 9.3 x 10 ⁻⁶	K ⁻¹	[1][15][19]
Specific Heat Capacity	440	J/(kg·K)	[11]
Maximum Use Temperature	2000	°C	[16]

Optical and Electrical Properties



Yttrium oxide is transparent over a wide spectral range from the near-UV to the infrared.[11] [20] As a dielectric material, it possesses a high dielectric constant and low electrical conductivity, making it an important component in electronic devices.[21][22]

Table 4: Optical and Electrical Properties of Yttrium

Oxide

Property	Value	Unit	Citations
Band Gap	~5.8	eV	[17][20]
Refractive Index	~1.92 (at 589 nm)	-	[1][23]
Light Transmission Range	0.2 - 12	μm	[11][20][24]
Dielectric Constant	12 - 20	-	[20][25]
Electrical Resistivity	10 ⁷ (at 600 °C)	Ω·m	[15]
Dielectric Strength	16.5	ac-kV/mm	[16]

Experimental Protocols

Accurate and reproducible characterization is fundamental to materials research. The following sections detail standard methodologies for determining the key properties of **yttrium oxide**.

Crystal Structure Analysis: Powder X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying the crystalline phase and determining the lattice parameters of Y_2O_3 .

- Sample Preparation: A small amount of the Y₂O₃ powder is finely ground to ensure a random crystallite orientation. The powder is then mounted on a low-background sample holder (e.g., zero-background silicon) and gently flattened to create a smooth surface for analysis.[7]
- Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα, λ=1.5418 Å) while the detector scans through a range of 2θ angles.[26]



 Data Analysis: The resulting diffraction pattern is analyzed by comparing peak positions and intensities to standard diffraction data (e.g., from the ICDD database). For detailed structural information, Rietveld refinement is performed to refine parameters such as lattice constants, atomic positions, and peak shape profiles until the calculated pattern best fits the experimental data.[7]

Density Measurement: Archimedes Method

The bulk density of sintered **yttrium oxide** is precisely determined using the Archimedes principle.[1]

- Procedure:
 - Dry Weight: The sintered Y₂O₃ specimen is thoroughly dried and its mass (m_dry) is measured.
 - Saturated Weight: The specimen is immersed in a fluid (typically distilled water) and boiled to ensure all open pores are filled. The saturated surface-dry weight (m_sat) is then measured.
 - Suspended Weight: The mass of the saturated specimen is measured while fully submerged in the fluid (m_susp).
- Calculation: The bulk density (ρ) is calculated using the formula: ρ = (m_dry * ρ_water) / (m_sat m_susp), where ρ_water is the density of the fluid at the measurement temperature.
 [1]

Thermal Conductivity Measurement: Laser Flash Method

This non-destructive technique is widely used to measure the thermal diffusivity, from which thermal conductivity is calculated.[1]

- Procedure:
 - Sample Preparation: A small, disc-shaped sample of Y₂O₃ with a known thickness (L) is prepared. The surfaces are often coated with a thin layer of graphite to maximize energy absorption and emission.



- Measurement: The front face of the sample is subjected to a short, high-intensity laser pulse. An infrared detector records the temperature change on the rear face as a function of time.
- Calculation: The thermal diffusivity (α) is determined from the time it takes for the rear face to reach half of its maximum temperature rise (t_½) using the formula: α = 0.1388 * L² / t_½. The thermal conductivity (k) is then calculated as k = α * ρ * C_p, where ρ is the density and C_p is the specific heat capacity of the material.[1]

Nanoparticle Synthesis: Hydrothermal Method

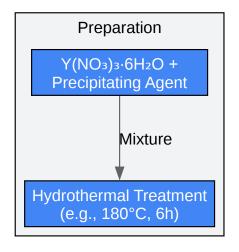
Hydrothermal synthesis is a common and effective method for producing **yttrium oxide** nanoparticles with controlled size and morphology.[5][27]

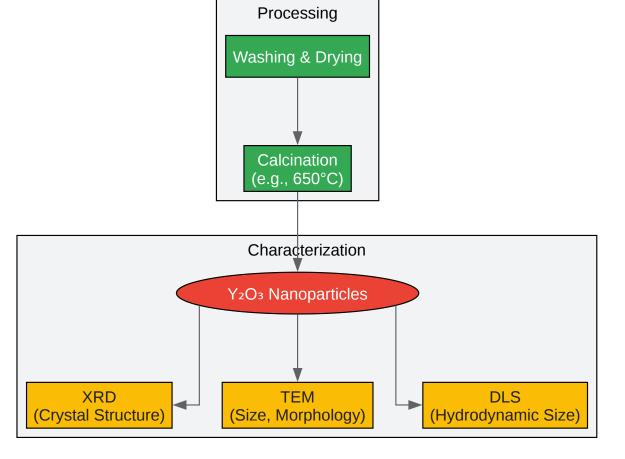
- Materials: Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), a precipitating agent like potassium hydroxide (KOH) or ammonium hydroxide, and deionized water.[4][5]
- Procedure:
 - Precursor Solution: An aqueous solution of yttrium nitrate is prepared.
 - Precipitation: The precipitating agent is added to the yttrium nitrate solution under vigorous stirring to form a yttrium hydroxide precipitate.[2]
 - Hydrothermal Treatment: The resulting mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 180 °C) for several hours (e.g., 6-24 hours).[2][4]
 - Collection and Washing: After cooling, the product is collected, washed repeatedly with deionized water and ethanol to remove byproducts, and dried.[4]
 - Calcination: The dried yttrium hydroxide precursor is calcined in a furnace at elevated temperatures (e.g., 450-650 °C) to decompose the hydroxide and form crystalline Y₂O₃ nanoparticles.[4]

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in materials science and drug development.



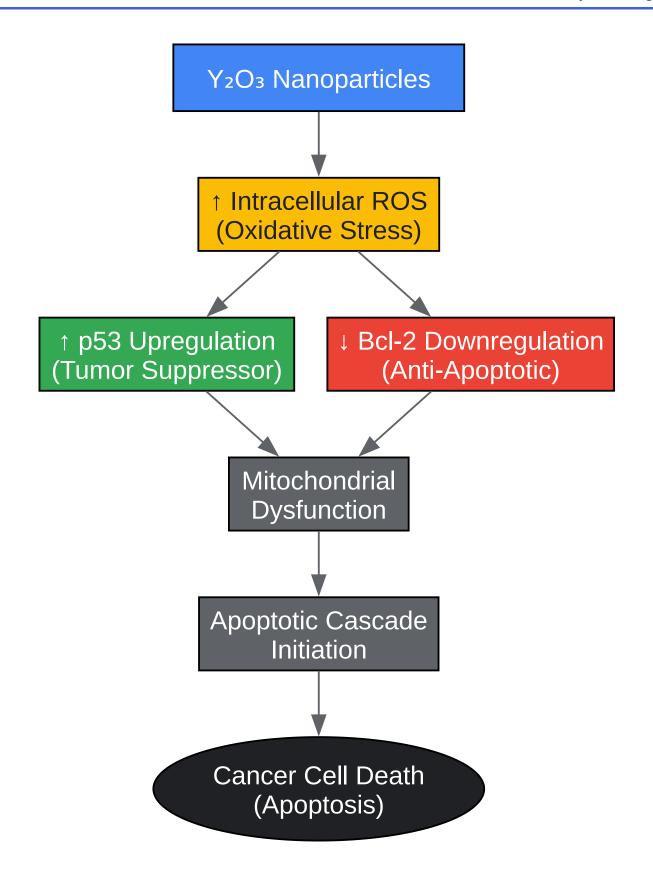




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Caption: Workflow for hydrothermal synthesis and characterization of Y₂O₃ nanoparticles.

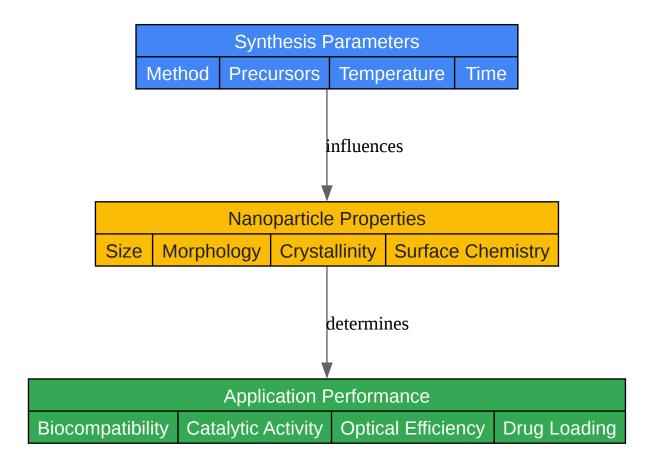




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Caption: Proposed signaling pathway for Y₂O₃ nanoparticle-induced apoptosis in cancer cells. [7]



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Caption: Logical relationship between synthesis parameters, properties, and applications.

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- To cite this document: BenchChem. [Yttrium Oxide (Y₂O₃): A Comprehensive Technical Guide to Crystal Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073054#yttrium-oxide-crystal-structure-and-properties]

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